

An In-depth Technical Guide to 1,2,3,4-Tetrachlorohexafluorobutane

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Compound of Interest

| | |
|----------------|-------------------------------------|
| Compound Name: | 1,2,3,4-Tetrachlorohexafluorobutane |
| Cat. No.: | B3415785 |

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This guide provides a comprehensive overview of the physicochemical properties, synthesis, applications, and safety considerations for **1,2,3,4-Tetrachlorohexafluorobutane** ($C_4Cl_4F_6$). The information herein is curated for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering both foundational data and field-proven insights.

Introduction and Nomenclature

1,2,3,4-Tetrachlorohexafluorobutane is a halogenated alkane with significant applications in the semiconductor industry. Due to the presence of two chiral centers, the compound can exist as a mixture of isomers. It is a key intermediate in the synthesis of high-value fluorinated compounds.

Key Identifiers:

- Chemical Name: 1,2,3,4-Tetrachloro-1,1,2,3,4,4-hexafluorobutane
- CAS Number: 375-45-1[\[1\]](#)[\[2\]](#)
- Molecular Formula: $C_4Cl_4F_6$ [\[1\]](#)[\[2\]](#)[\[3\]](#)
- Synonyms: Hexafluoro-1,2,3,4-tetrachlorobutane, A316[\[4\]](#)

Molecular and Structural Properties

The structural arrangement of chlorine and fluorine atoms along the butane backbone dictates the compound's reactivity and physical properties.

- Molecular Weight: 303.85 g/mol [2][3][5]
- Canonical SMILES: C(C(C(F)(F)Cl)(F)Cl)(C(F)(F)Cl)(F)Cl[1]
- InChI Key: IRHYACQPDDXBCB-UHFFFAOYSA-N[1]
- Description: At ambient conditions, it is a liquid.[6]

The presence of two stereocenters at the C2 and C3 positions results in stereoisomers, which may influence the material's final properties and subsequent reaction stereoselectivity.

Caption: Molecular Structure of **1,2,3,4-Tetrachlorohexafluorobutane**.

Physicochemical Properties

A summary of the key physicochemical data is presented below. These values are critical for process design, safety assessments, and predicting the compound's behavior in various chemical environments.

| Property | Value | Source |
|------------------|-------------------------------------|--------|
| Boiling Point | 133-134 °C (at 101.325 kPa) | [1][7] |
| Density | 1.7812 g/cm ³ (at 20 °C) | [7] |
| Refractive Index | 1.388 | [7] |
| Flash Point | 47.9 ± 11.9 °C | [7] |
| XLogP3 | 4.8 | [8] |
| Complexity | 210 | [5][7] |

Synthesis and Manufacturing

1,2,3,4-Tetrachlorohexafluorobutane is primarily synthesized via methods involving fluorination or dimerization of smaller chlorinated and fluorinated precursors.

Common Synthetic Routes:

- Wurtz-type Condensation: The condensation of 1-iodo-1,2,2-trifluoro-1,2-dichloroethane using granulated zinc as a catalyst can produce the target compound in high yield.[9]
- Fluorodimerization: The fluorodimerization of 1,2-dichlorodifluoroethylene is another viable pathway.[10]
- Multi-step Synthesis: Other methods involve the direct chlorination and subsequent fluorination of 1,3-butadiene. However, this can lead to a mixture of halogenated butanes, complicating separation and purification.[11] A process starting from 1,2-difluoro-1,2-dichloroethylene has also been described but requires high temperatures and photochemical reaction conditions.[11]

The choice of synthetic route is often a trade-off between yield, purity, cost, and the environmental impact of the process. For instance, the multi-step synthesis from butadiene consumes large amounts of chlorine and fluorine and generates corrosive byproducts like HF and HCl.[11]

Applications and Industrial Relevance

The primary industrial application of **1,2,3,4-Tetrachlorohexafluorobutane** is as a crucial intermediate for the synthesis of hexafluoro-1,3-butadiene (C_4F_6).[4][5][11]

- Semiconductor Etching: Hexafluoro-1,3-butadiene is a high-performance etching gas used in the semiconductor industry for fine processing of silicon wafers.[4][11] It allows for the precise etching of very narrow features (100nm or less) on integrated circuits.[11] The low global warming potential of C_4F_6 makes it an environmentally preferable alternative to other perfluorinated compounds.[11]

Safety, Handling, and Toxicology

Proper handling of **1,2,3,4-Tetrachlorohexafluorobutane** is essential to ensure laboratory and industrial safety.

Hazard Identification:

- It is classified as an irritant, causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[12]
- Hazard Codes: Xi (Irritant)[5][7]
- Risk Statements: R36/37/38 (Irritating to eyes, respiratory system and skin)[5][7]

Recommended Handling Procedures:

- Ventilation: Use only in well-ventilated areas or outdoors.[12] Appropriate exhaust ventilation should be provided where dust or aerosols may form.[3]
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[12] Safety glasses and chemical-resistant gloves are mandatory.[13]
- Storage: Store in a cool, dry, and well-ventilated place.[3] Keep the container tightly closed and store in a locked-up area.[3][12]
- Spill Management: For small spills, use a dry chemical absorbent. For larger spills, dike the area and recover the material.[12]

First-Aid Measures:

- Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[12]
- Skin Contact: Wash the affected area thoroughly with soap and water.[12]
- Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if possible. If irritation persists, seek medical attention.[12]

Experimental Protocol: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard method for determining the purity of a **1,2,3,4-Tetrachlorohexafluorobutane** sample and identifying potential impurities.

Objective: To quantify the purity of the analyte and identify any related substances or residual synthesis precursors.

Methodology:

- Sample Preparation:
 - Prepare a 1000 ppm stock solution by dissolving 10 mg of the sample in 10 mL of a suitable solvent (e.g., hexane or dichloromethane).
 - Create a series of calibration standards (e.g., 1, 5, 10, 50, 100 ppm) by serial dilution of the stock solution.
- Instrumentation (Typical Parameters):
 - Gas Chromatograph: Equipped with a capillary column suitable for halogenated compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μ m).
 - Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
 - Injector: Split/splitless injector at 250°C, with a split ratio of 50:1.
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
 - Mass Spectrometer: Electron Ionization (EI) source at 70 eV, scanning from m/z 40 to 400.
- Data Analysis:
 - Identify the peak corresponding to **1,2,3,4-Tetrachlorohexafluorobutane** based on its retention time and mass spectrum.
 - Integrate the peak areas of the analyte and any impurities.
 - Calculate the purity using the area percent method.
 - Use the mass spectra of impurity peaks to tentatively identify their structures by comparison with spectral libraries (e.g., NIST).

Causality and Validation: The choice of a non-polar column like DB-5ms is based on the non-polar nature of the analyte. The temperature program is designed to ensure good separation of the target compound from both volatile precursors and higher-boiling byproducts. The EI energy of 70 eV is a standard for generating reproducible fragmentation patterns for library matching. The protocol's validity is ensured by running a solvent blank to check for system contamination and by analyzing calibration standards to confirm linearity and sensitivity.

Caption: GC-MS Workflow for Purity Analysis.

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